molecular formula C21H26N2O3S B4545619 3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide

Cat. No.: B4545619
M. Wt: 386.5 g/mol
InChI Key: QOVHZXZVRBJEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide is a synthetic organic compound that belongs to the class of sulfonyl-containing quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Sulfonylation: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Amidation: The final step involves the reaction of the sulfonylated quinoline with an appropriate amine, such as isopropylamine, to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell proliferation, such as kinases or proteases.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide is unique due to its specific structural features, such as the presence of both a quinoline and a sulfonyl group, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16(2)22-21(24)14-11-17-9-12-19(13-10-17)27(25,26)23-15-5-7-18-6-3-4-8-20(18)23/h3-4,6,8-10,12-13,16H,5,7,11,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVHZXZVRBJEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-propan-2-ylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.